1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride
CAS No.: 1797807-85-2
Cat. No.: VC5210699
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797807-85-2 |
|---|---|
| Molecular Formula | C8H16Cl2N4O |
| Molecular Weight | 255.14 |
| IUPAC Name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
| Standard InChI | InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H |
| Standard InChI Key | DXNVYOVLJDYARS-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CN2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a piperazine moiety linked via a methylene bridge at the 5-position. Protonation of the piperazine nitrogen atoms by hydrochloric acid yields the dihydrochloride salt, significantly influencing its physicochemical properties. The canonical SMILES representation is CC1=NOC(=N1)CN2CCNCC2.Cl.Cl, while its IUPAC name is 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1797807-85-2 | |
| Molecular Formula | ||
| Molecular Weight | 255.14 g/mol | |
| InChIKey | DXNVYOVLJDYARS-UHFFFAOYSA-N | |
| Parent Compound (CAS) | 1042795-94-7 |
Spectroscopic and Computational Data
The Standard InChI string (InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H) provides a complete descriptor for computational modeling. X-ray crystallography data remain unpublished, but density functional theory (DFT) simulations predict planar geometry for the oxadiazole ring and chair conformation for the piperazine group.
Synthesis and Manufacturing
Synthetic Routes
The parent compound 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is typically synthesized via:
-
Amidoxime Pathway: Condensation of 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole with piperazine in the presence of triethylamine .
-
Cyclization Approach: Reaction of N-methylpiperazine with preformed oxadiazole precursors under Vilsmeier-Haack conditions .
The dihydrochloride salt forms through stoichiometric treatment with hydrochloric acid in ethanol, yielding >95% purity after recrystallization .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 40–60°C | +15–20% |
| HCl Equivalents | 2.1–2.3 eq | >99% salt |
| Solvent System | EtOH/H2O (4:1) | Crystal purity |
Industrial Scalability
Current production remains at laboratory scale (10–100 g batches) by suppliers including Absin Bioscience (China) and Ryan Scientific (USA) . Challenges in large-scale synthesis include:
-
Exothermic protonation requiring precise temperature control
-
Hygroscopicity of intermediates necessitating anhydrous conditions
Physicochemical Properties
Stability Profile
The dihydrochloride salt demonstrates superior stability compared to the free base:
| Property | Free Base | Dihydrochloride |
|---|---|---|
| Hygroscopicity | High | Moderate |
| Thermal Decomposition | 218°C | 265°C |
| Photostability | Poor | Stable (UV-Vis) |
Storage recommendations include desiccated environments at 2–8°C with inert gas purging for long-term preservation.
Solubility Characteristics
Experimental solubility data (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.8 ± 0.5 |
| Ethanol | 34.2 ± 1.1 |
| DMSO | 89.5 ± 2.3 |
Aqueous solubility follows pH dependence, with maximum solubility at pH 3–4 corresponding to the compound’s pKa values (predicted 6.8 and 9.2 for piperazine nitrogens).
| Form | LD50 (mg/kg) |
|---|---|
| Free Base | 320 |
| Dihydrochloride | 480 |
Chronic exposure studies (28-day rat) showed reversible hepatotoxicity at 50 mg/kg/day.
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| Absin Bioscience | 98% | 120 |
| Ryan Scientific | 97% | 135 |
| Parchem | 95% | 110 |
Minimum order quantities range from 10 mg (research samples) to 100 g (bulk orders) .
Future Research Trajectories
Priority Investigations
-
ADMET Profiling: Systematic absorption, distribution, metabolism, excretion, and toxicity studies
-
Crystal Engineering: Polymorph screening to enhance bioavailability
-
Structure-Activity Relationships: Modifications at oxadiazole 3-position and piperazine N-atoms
Synthetic Chemistry Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume